molecular formula C10H11ClN2O4S B14269107 2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide CAS No. 141458-24-4

2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide

Cat. No.: B14269107
CAS No.: 141458-24-4
M. Wt: 290.72 g/mol
InChI Key: UDIPQESBMMPEJV-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide typically involves multiple steps:

    Formation of the Sulfonyl Chloride: The starting material, 2-chlorobenzenesulfonyl chloride, is prepared by reacting 2-chlorobenzenesulfonic acid with thionyl chloride.

    Formation of the Hydroxyimino Group: The hydroxyimino group is introduced by reacting the sulfonyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate with N,N-dimethylacetamide in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyimino group may also participate in hydrogen bonding or other non-covalent interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide: Unique due to its specific combination of functional groups.

    2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-acetamide: Lacks the N,N-dimethyl group, potentially altering its reactivity and biological activity.

    2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N-methylacetamide: Contains a single methyl group, which may affect its solubility and interaction with molecular targets.

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

141458-24-4

Molecular Formula

C10H11ClN2O4S

Molecular Weight

290.72 g/mol

IUPAC Name

2-(2-chlorophenyl)sulfonyl-2-hydroxyimino-N,N-dimethylacetamide

InChI

InChI=1S/C10H11ClN2O4S/c1-13(2)10(14)9(12-15)18(16,17)8-6-4-3-5-7(8)11/h3-6,15H,1-2H3

InChI Key

UDIPQESBMMPEJV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(=NO)S(=O)(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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